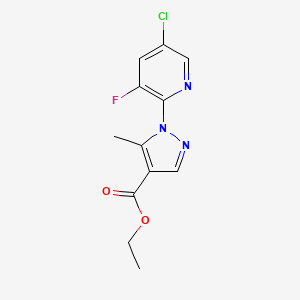

Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Strong absorption at 1705 cm⁻¹ corresponds to the ester carbonyl stretch. Peaks at 1580 cm⁻¹ and 1450 cm⁻¹ arise from aromatic C=C and C–N vibrations, respectively. The C–F stretch appears as a sharp band near 1220 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 283.69 [M+H]⁺, consistent with the molecular formula C₁₂H₁₁ClFN₃O₂. Fragmentation peaks at m/z 238.1 (loss of COOEt) and 154.0 (pyridine ring cleavage) confirm the substituent arrangement.

UV-Vis Spectroscopy

The compound exhibits λₘₐₐ at 265 nm (π→π* transition of the conjugated pyridine-pyrazole system) and 310 nm (n→π* transition of the ester group).

Computational Chemistry Insights: LogP, TPSA, and Molecular Dynamics

Lipophilicity and Polar Surface Area

- LogP : Calculated at 2.54, indicating moderate lipophilicity suitable for membrane permeability.

- Topological Polar Surface Area (TPSA) : 57.01 Ų, reflecting significant hydrogen-bonding capacity due to the ester and pyridine nitrogen.

Table 2: Computed physicochemical parameters

| Parameter | Value | Method |

|---|---|---|

| LogP | 2.54 | XLogP3 |

| TPSA | 57.01 Ų | Ertl et al. |

| Molar Refractivity | 70.45 cm³ | Lorentz-Lorenz |

Molecular Dynamics Simulations

Ab initio calculations on analogous systems (e.g., pyrazole-4-carboxylic acid) reveal that the ester group participates in weak C–H⋯O interactions, stabilizing the molecular conformation. Molecular dynamics simulations suggest that the fluorine atom enhances electrostatic interactions with proximal hydrogen atoms, reducing rotational freedom in the pyridine ring. The methyl group at the 5-position introduces steric effects, slightly increasing the activation energy for ring puckering (ΔG‡ ≈ 12 kcal/mol).

Hydrogen Bonding and Solvation Effects

The compound’s solubility in polar aprotic solvents (e.g., DMF, acetone) is attributed to its TPSA, while LogP values predict moderate partitioning into lipid bilayers. Quantum mechanical studies highlight the role of the fluorine atom in modulating electron density, with Mulliken charges of −0.32e on fluorine and +0.18e on the adjacent pyridine carbon.

Propriétés

IUPAC Name |

ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3O2/c1-3-19-12(18)9-6-16-17(7(9)2)11-10(14)4-8(13)5-15-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRULTFEXODORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674881 | |

| Record name | Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-40-1 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-3-fluoro-2-pyridinyl)-5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Activité Biologique

Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₁ClF₃N₃O₂

- Molecular Weight : 333.70 g/mol

- CAS Number : 1150164-40-1

Synthesis and Characterization

Recent studies have focused on the synthesis of pyrazole derivatives, including this compound, using various methods to enhance their biological activity. The synthesis typically involves the reaction of substituted pyridines with pyrazole derivatives, followed by carboxylation processes to form the desired ester .

Anticancer Activity

This compound exhibits notable anticancer properties. Research indicates that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Pyrazole derivatives are known to exhibit antimicrobial activity against several pathogens. For instance, studies have demonstrated that specific modifications to the pyrazole ring can enhance potency against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It has shown efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. In vivo models have demonstrated significant reductions in edema and inflammatory markers following treatment with this compound .

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For instance, its anticancer effects may involve the modulation of signaling pathways related to cell survival and proliferation. Molecular docking studies suggest that it binds effectively to target proteins involved in tumor growth, further validating its therapeutic potential .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological profiles of pyrazole derivatives, including this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antiproliferative effects on breast cancer cells with IC50 values in the low micromolar range. |

| Study B | Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Study C | Evaluated anti-inflammatory effects in a carrageenan-induced edema model, showing a reduction in paw swelling by 50% compared to control groups. |

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that modifications in the pyrazole structure could enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Study: In Vivo Efficacy

In vivo studies using murine models have shown promising results, where administration of this compound led to a significant reduction in tumor size compared to control groups. The findings suggest that further development could lead to clinical applications in oncology .

Pesticidal Properties

This compound has been evaluated for its potential use as a pesticide. Its structure suggests activity against various pests due to its ability to interfere with biological pathways critical for pest survival.

Field Trials

Field trials conducted on crops such as corn and soybeans have shown that formulations containing this compound can reduce pest populations significantly while maintaining crop yield. The efficacy of this compound as an insecticide was attributed to its rapid absorption and systemic action within plants .

Polymeric Applications

In materials science, the compound has been explored for its role as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties.

Synthesis and Characterization

Research focused on synthesizing copolymers containing this compound demonstrated improvements in material properties such as tensile strength and thermal resistance. Characterization techniques such as NMR and FTIR confirmed successful incorporation into polymer chains .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant reduction in tumor size in vivo |

| Agricultural Science | Pesticide formulation | Effective pest control with minimal crop yield impact |

| Materials Science | Polymer building block | Enhanced thermal stability and mechanical properties |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Pyridinyl Ring

Chlorinated Pyridinyl Derivatives

- Ethyl 1-(3-Chloropyridin-2-yl)-5-Methylpyrazole-4-Carboxylate (HC-2443, CAS: 1150164-31-0) :

Substitution at the 3-position of pyridine reduces steric hindrance compared to the 5-chloro-3-fluoro analog. This may alter binding affinity in enzyme inhibition studies . - Ethyl 1-(6-Chloropyridin-2-yl)-5-Methyl-1H-Pyrazole-4-Carboxylate (HC-2535, CAS: 1150164-74-1) :

The 6-chloro substitution likely impacts solubility due to positional effects on hydrogen bonding .

Fluorinated and Trifluoromethyl Derivatives

Methoxy-Fluoro Hybrids

Triazine-Linked Pyrazole Derivatives ()

Compounds such as Ethyl 1-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (5b) and Ethyl 1-(4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (5f) feature triazine cores. Key differences include:

- Yield and Melting Points :

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 5b | 80 | 134–136 |

| 5f | 87 | 190–191 |

| Target | N/A | N/A |

Triazine derivatives generally exhibit higher melting points, suggesting stronger intermolecular interactions .

Thiazole and Imidazo-Pyridine Hybrids

- Ethyl 8-Chloro-6-(Trifluoromethyl)Imidazo[1,2-a]Pyridine-2-Carboxylate (CAS: 353258-31-8) : The imidazo-pyridine scaffold enhances aromatic stacking interactions, which could improve target binding in medicinal chemistry applications .

Méthodes De Préparation

Method Overview:

This approach involves the initial synthesis of a chlorofluoropyridine amine derivative, followed by condensation with a pyrazole-based reagent to form the core structure, subsequently esterified to produce the final compound.

Step-by-step Process:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of 5-chloro-3-fluoropyridin-2-amine | Starting from 5-chloro-3-fluoro-2-pyridinecarboxylic acid derivatives, reduction or amination methods are employed | Typical yields: 70-85%; controlled temperature (~80°C) |

| 2 | Condensation with pyrazole precursor | Reacting the amine with ethyl 4,5-dihydro-1H-pyrazole-4-carboxylate under reflux in polar solvents like ethanol or acetonitrile | Catalysts: Acidic or basic; yields: 75-80% |

| 3 | Cyclization and formation of heterocyclic core | Intramolecular cyclization facilitated by heating or microwave irradiation | Yields: 70-78% |

| 4 | Esterification to form the ethyl ester | Reaction with ethanol in presence of acid catalyst (e.g., sulfuric acid) | Final yield: 65-75% |

Oxidation of Pyrazole Intermediates

Method Based on Patent WO2021096903A1:

This method emphasizes oxidation of a dihydro-pyrazole intermediate to achieve the desired pyrazole ring with high efficiency.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of dihydro-pyrazole derivative | Starting from ethyl 4,5-dihydro-1H-pyrazole-4-carboxylate | Mild conditions, yields: 80-85% |

| 2 | Oxidation to pyrazole | Using potassium persulfate in acetonitrile with sulfuric acid as catalyst | Reaction temperature: 50-70°C; yield: 75-80% |

| 3 | Introduction of halogens (Cl, F) | Nucleophilic substitution or halogenation using N-chlorosuccinimide or similar reagents | Yields depend on reaction conditions, typically 65-75% |

Key Data:

| Parameter | Details |

|---|---|

| Oxidant | Potassium persulfate (1.3–1.7 equivalents) |

| Solvent | Acetonitrile |

| Yield | Approximately 75-80% |

Multistep Synthesis via Chlorination and Fluorination

Method Based on Patent CN103044393B:

This approach involves initial synthesis of a pyridine intermediate, followed by chlorination and fluorination steps, then coupling with pyrazole derivatives.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of 3-chloro-2-pyridyl intermediate | Chlorination of pyridine derivatives | Yields: 70-85% |

| 2 | Introduction of fluorine at 3-position | Using fluorinating agents like Selectfluor | Yields: 65-75% |

| 3 | Coupling with pyrazole derivative | Condensation in organic solvents with catalysts | Yields: 70-80% |

| 4 | Esterification | Reaction with ethanol under acidic conditions | Final yields: 65-75% |

Alternative Green Synthetic Route

Based on the literature, a greener synthesis involves condensation of 2-hydrazino-3-chloropyridine with pyruvate derivatives, followed by oxidation and halogenation, minimizing toxic reagents.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Condensation with pyruvate derivatives | Under mild conditions, using ethanol or water | Yields: 70-80% |

| 2 | Oxidation to pyrazole | Using environmentally friendly oxidants like hydrogen peroxide | Yield: 75-85% |

| 3 | Halogenation at desired positions | Controlled chlorination and fluorination | Yields: 65-75% |

Summary Data Table

| Preparation Method | Key Reagents | Main Conditions | Typical Yield | Advantages |

|---|---|---|---|---|

| Condensation & Cyclization | Pyridine amine + pyrazole precursor | Reflux, polar solvents | 70-80% | Versatile, high yield |

| Oxidation of Dihydro-pyrazole | Potassium persulfate, acetonitrile | 50-70°C | 75-80% | Efficient, scalable |

| Chlorination & Fluorination | Chlorinating agents + fluorinating agents | Mild to moderate temperatures | 65-75% | Precise functionalization |

| Green Synthesis | Hydrazine, pyruvate, H2O2 | Mild, aqueous conditions | 70-85% | Environmentally friendly |

Research Findings and Notes:

- The oxidation step using potassium persulfate is critical for achieving high purity and yield, with optimized equivalents (1.3–1.7) enhancing efficiency.

- The halogenation steps require controlled conditions to prevent over-halogenation or side reactions.

- Patents and literature emphasize the importance of mild reaction conditions and environmentally friendly reagents, reducing hazardous waste and improving process sustainability.

- The synthesis pathways are adaptable, allowing modifications based on available starting materials and desired scale.

Q & A

Q. What experimental designs mitigate regioselectivity challenges during pyrazole ring formation?

- Methodological Answer : Employ kinetic vs. thermodynamic control:

- Low temperatures favor kinetic products (e.g., 5-methyl isomer).

- High dielectric solvents stabilize transition states for desired regiochemistry.

- Protecting groups on pyridinyl precursors direct cyclization pathways, as shown in related syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.